molecular formula C21H35NO5S B13712869 20-hydroxy N-Arachidonoyl Taurine

20-hydroxy N-Arachidonoyl Taurine

Cat. No.: B13712869
M. Wt: 413.6 g/mol
InChI Key: FIAUGPKUCVIKOZ-BWZKLFRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-hydroxy N-Arachidonoyl Taurine: is a bioactive lipid molecule derived from arachidonic acid and taurine. It is a potential metabolite of N-arachidonoyl taurine, produced through the action of cytochrome P450 enzymes. This compound has garnered interest due to its potential role in modulating physiological processes, particularly through its interaction with transient receptor potential (TRP) channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-hydroxy N-Arachidonoyl Taurine typically involves the hydroxylation of N-arachidonoyl taurine. This process can be catalyzed by cytochrome P450 enzymes, specifically the CYP450 4A ω-hydroxylase . The reaction conditions often include the presence of oxygen and NADPH as a cofactor.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve biotechnological methods utilizing engineered microorganisms or cell lines expressing the necessary cytochrome P450 enzymes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Oxygen, NADPH, and cytochrome P450 enzymes.

    Conditions: Aqueous or organic solvent systems, typically under mild temperature and pressure conditions to maintain enzyme activity.

Major Products: The major product of the hydroxylation reaction is this compound itself. Further reactions could yield various derivatives depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation, which imparts distinct biological activities compared to its non-hydroxylated counterparts. Its ability to activate TRP channels sets it apart from other fatty acid amides .

Properties

Molecular Formula

C21H35NO5S

Molecular Weight

413.6 g/mol

IUPAC Name

2-[[(5Z,8Z,11Z,14Z)-19-hydroxynonadeca-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C21H35NO5S/c23-19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21(24)22-18-20-28(25,26)27/h2-5,8-11,23H,1,6-7,12-20H2,(H,22,24)(H,25,26,27)/b4-2-,5-3-,10-8-,11-9-

InChI Key

FIAUGPKUCVIKOZ-BWZKLFRGSA-N

Isomeric SMILES

C(CCO)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCS(=O)(=O)O

Canonical SMILES

C(CCO)CC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O

Origin of Product

United States

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